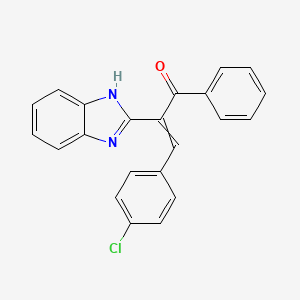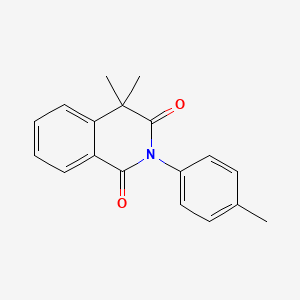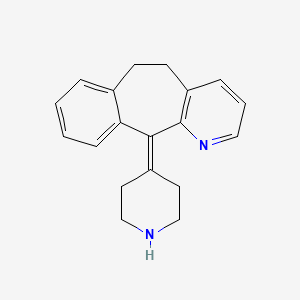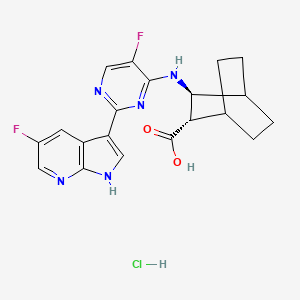![molecular formula C11H10N2O4 B10815140 (2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid CAS No. 1394131-74-8](/img/structure/B10815140.png)
(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to an oxobutenoic acid moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid typically involves the following steps:
Formation of the Carbamoylphenyl Intermediate: This step involves the introduction of a carbamoyl group to a phenyl ring. This can be achieved through the reaction of aniline with phosgene or a similar reagent to form the corresponding carbamoyl chloride, which is then reacted with ammonia to yield the carbamoylphenyl intermediate.
Coupling with Oxobutenoic Acid: The carbamoylphenyl intermediate is then coupled with oxobutenoic acid under appropriate conditions. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Pathway Modulation: Affecting key pathways such as oxidative stress response or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-3-Carbamoylphenylalanine: An amino acid derivative with a similar carbamoylphenyl structure.
Fmoc-D-3-carbamoylphenylalanine: A protected amino acid used in peptide synthesis.
(2R)-2-amino-2-(3-carbamoylphenyl)acetic acid: Another amino acid derivative with a carbamoylphenyl group.
Uniqueness
(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid is unique due to its specific oxobutenoic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
1394131-74-8 |
|---|---|
Formule moléculaire |
C11H10N2O4 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
(Z)-4-(3-carbamoylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10N2O4/c12-11(17)7-2-1-3-8(6-7)13-9(14)4-5-10(15)16/h1-6H,(H2,12,17)(H,13,14)(H,15,16)/b5-4- |
Clé InChI |
GNFSYBNDPOBXLJ-PLNGDYQASA-N |
SMILES isomérique |
C1=CC(=CC(=C1)NC(=O)/C=C\C(=O)O)C(=O)N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B10815061.png)

![3-(Carboxylatomethyl)-2-[(1-methyl-1,4-dihydroquinolin-4-ylidene)methyl]-1,3-benzothiazol-3-ium hydrate](/img/structure/B10815065.png)
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride](/img/structure/B10815072.png)


![2,6-Bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B10815094.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B10815101.png)
![sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate](/img/structure/B10815114.png)
![Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate)](/img/structure/B10815120.png)
![3-({1-[(2R)-2-benzylpropanoyl]-4-hydroxypiperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B10815127.png)
![2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylBenzamide](/img/structure/B10815134.png)

